A study describes the synthesis of (6-chloropyridin-3-yl)(morpholino)methanone as part of a larger investigation into the preparation of various N-heterocyclic derivatives. The synthesis involves the reaction of 3-chloropyridine-3-carboxylic acid with morpholine in the presence of thionyl chloride [].
(6-Chloropyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C₁₀H₁₁ClN₂O. It features a chlorinated pyridine ring and a morpholine moiety, making it a member of the class of morpholino compounds. The presence of the chloro group at the 6-position of the pyridine ring contributes to its unique properties, including potential biological activity and reactivity in various
Compounds containing the morpholino group are often investigated for their biological activities. (6-Chloropyridin-3-yl)(morpholino)methanone has shown potential antibacterial properties in preliminary studies, indicating that it may inhibit bacterial growth. Its structural features suggest it could also exhibit activity against various biological targets, including enzymes and receptors involved in disease processes .
The synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone typically involves multiple steps:
This compound has potential applications in medicinal chemistry due to its structural characteristics that may contribute to biological activity. Specific applications include:
Interaction studies of (6-Chloropyridin-3-yl)(morpholino)methanone with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. Further research is needed to elucidate these interactions fully and assess their therapeutic implications .
Several compounds share structural similarities with (6-Chloropyridin-3-yl)(morpholino)methanone, which can provide insights into its uniqueness:
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| 6-Chloropyridine-3-carboxamide | 6271-78-9 | 0.75 | Contains a carboxamide group |
| 2-Chloro-N-phenylisonicotinamide | 80194-83-8 | 0.69 | Features an isonicotinamide structure |
| 4-Aminophenyl(morpholino)methanone | 51207-86-4 | 0.63 | Contains an amino group instead of chlorine |
| (4-Ethynylphenyl)(morpholino)methanone | 851895-20-0 | 0.55 | Features an ethynyl substituent |
| 4-Chloro-N-(2-morpholinoethyl)benzamide | 71320-77-9 | 0.60 | Contains a benzamide structure |
The unique combination of the chloropyridine and morpholine moieties in (6-Chloropyridin-3-yl)(morpholino)methanone contributes to its distinct properties compared to these similar compounds, particularly in terms of potential biological activity and synthetic versatility .
Irritant